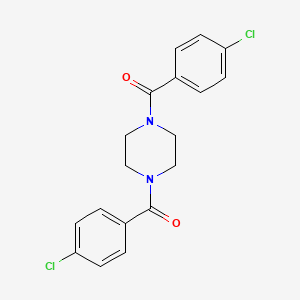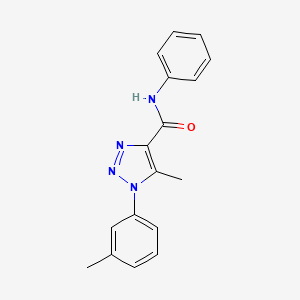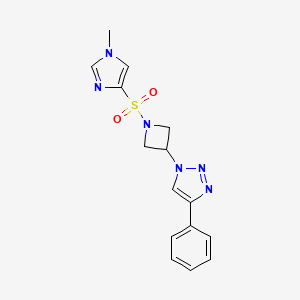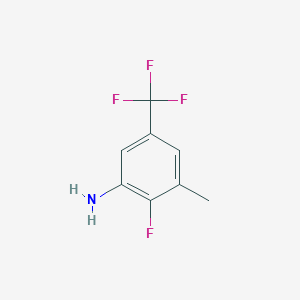![molecular formula C20H23FN6O2 B2745336 8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 878430-24-1](/img/structure/B2745336.png)
8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Applications De Recherche Scientifique
The compound you’re referring to is a derivative related to Olaparib , which is a poly ADP ribose polymerase (PARP) inhibitor used in the treatment of cancers . Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:
Cancer Treatment
Olaparib: has been approved for use as a targeted therapy for certain types of cancers, particularly those with hereditary BRCA1 or BRCA2 mutations. These mutations are often found in ovarian, breast, and prostate cancers. The compound acts by inhibiting the PARP enzyme, which is involved in DNA repair. By doing so, it prevents cancer cells from repairing their DNA, leading to cell death .
Synthesis of Novel Derivatives
Research has explored the synthesis of novel derivatives of compounds like Olaparib for anticancer applications. These derivatives have been evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.
Improved Pharmaceutical Processes
The processes for preparing Olaparib and its derivatives have been refined to use less toxic compounds and improve yields. This not only makes the production more efficient but also potentially reduces the environmental impact of pharmaceutical manufacturing .
Antifungal Activity
Some derivatives of this compound class have been studied for their antifungal activity. While certain compounds showed no activity against clinical isolates of Candida species, others displayed fungicidal activity against specific strains of Candida galibrata .
Mécanisme D'action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The compound acts as an inhibitor of ENTs , with a higher selectivity towards ENT2 than ENT1 . This inhibition results in a reduction in the uptake of nucleosides, affecting the nucleotide synthesis and adenosine function .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the adenosine signaling pathway . The downstream effects of this inhibition can vary depending on the cellular context, but generally, it can lead to a decrease in nucleotide availability and a disruption in adenosine signaling .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve a reduction in nucleoside uptake , leading to potential changes in nucleotide synthesis and adenosine signaling . The exact effects can vary depending on the specific cellular context and the relative expression and activity of ENT1 and ENT2 .
Safety and Hazards
Propriétés
IUPAC Name |
8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-4-6-15(21)7-5-14/h3-7H,1,8-13H2,2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRWGBGDRGBUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2745253.png)
![3-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2745254.png)
![3-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2745255.png)
![N1-(2-morpholinoethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2745256.png)



![2-Chloro-1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2745265.png)


![2-[(4-Ethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2745271.png)
![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2745273.png)

